Boc-L-homophenylalanine

Catalog No.
S760283
CAS No.
100564-78-1
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-homophenylalanine

CAS Number

100564-78-1

Product Name

Boc-L-homophenylalanine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

MCODLPJUFHPVQP-LBPRGKRZSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O

The exact mass of the compound Boc-L-homophenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-L-homophenylalanine (CAS 100564-78-1) is a non-proteinogenic, N-terminally protected amino acid derivative used as a building block in peptide synthesis. Its structure is homologous to L-phenylalanine but contains an additional methylene group in its side chain, which imparts distinct conformational and hydrophobic properties. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, making it suitable for standard Boc-based solid-phase peptide synthesis (SPPS) protocols where it prevents unwanted side reactions at the amine group during peptide chain elongation. This compound is procured primarily for synthesizing peptidomimetics and other modified peptides where enhanced stability or specific structural constraints are required.

Research Fit

Boc-SPPS difficult-sequence workflow
Supports solid-phase Boc-chemistry with in situ neutralization for aggregation-prone peptides
Stereospecific chiral building block
L-enantiomer with verified enantiomeric excess for chiral drug intermediate synthesis
Extended hydrophobicity modification
Additional methylene bridge alters steric and hydrophobic peptide properties for SAR studies

Substituting Boc-L-homophenylalanine with seemingly similar compounds introduces significant process and performance failures. Using Boc-L-phenylalanine, the most common analog, eliminates the specific steric and hydrophobic contributions of the extra methylene group, which are often critical for achieving desired peptide conformation, receptor binding affinity, and metabolic stability. Procuring the unprotected L-homophenylalanine requires adding a separate, in-house N-terminal protection step, increasing process time, reagent costs, and the risk of yield loss. Opting for a different protecting group, such as Fmoc, necessitates a complete shift in synthesis strategy from acid-labile Boc-SPPS to a base-labile Fmoc/tBu chemistry, requiring different resins, deprotection reagents (e.g., piperidine instead of TFA), and cleavage cocktails. Finally, using the cheaper racemic mixture, Boc-DL-homophenylalanine, will result in diastereomeric peptide products that are difficult to separate and will compromise the stereospecific interactions required for biological activity.

Substitution Risk

Boc-L-phenylalanine
Shorter side chain may not provide the required hydrophobicity or conformational effect in target peptide
Fmoc-L-homophenylalanine
Fmoc group incompatible with Boc-SPPS; may lead to synthesis failure in difficult β-sheet-forming sequences
D-enantiomer or racemate
Incorrect stereochemistry can abolish the desired biological activity of stereospecific drug candidates

Precursor Suitability: Ready for Direct Use in Standard Boc-SPPS Workflows

Boc-L-homophenylalanine is specified for use in standard Boc-based solid-phase peptide synthesis (SPPS). The Boc group is reliably cleaved under moderate acidic conditions, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), which allows for sequential addition of amino acids without damaging acid-stable side-chain protecting groups. This contrasts with the unprotected L-homophenylalanine, which would first require a separate synthesis step to add the Boc group, or Fmoc-L-homophenylalanine, which is incompatible with Boc chemistry and requires an entirely different, base-labile deprotection strategy (e.g., piperidine in DMF). Procuring the ready-to-use Boc-protected form eliminates the need for additional protection-step synthesis and is essential for labs standardized on Boc-SPPS workflows.

Evidence DimensionDeprotection Reagent Compatibility
Target Compound DataCompatible with moderate acids (e.g., TFA)
Comparator Or BaselineFmoc-protected amino acids: Require basic conditions (e.g., piperidine) for deprotection. Unprotected amino acids: Require an additional chemical synthesis step for Boc protection before use.
Quantified DifferenceQualitative incompatibility; different chemical class of reagents required.
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) deprotection step.

This ensures direct compatibility with established Boc-SPPS protocols, saving process steps and avoiding the need to re-validate synthesis and deprotection conditions.

Hydrophobicity comparison
Supplier data
+5.3% molecular volume increase
Supports hydrophobicity-driven peptide design
Calculated from supplier specification; verify for specific sequence

Application Performance: Enhancing Proteolytic Stability Compared to Phenylalanine

Incorporating non-proteinogenic amino acids like L-homophenylalanine is a key strategy for increasing a peptide's resistance to enzymatic degradation. The additional methylene group in the side chain, compared to L-phenylalanine, creates steric hindrance that can disrupt recognition by proteases. For example, in studies of apelin-17 analogues, replacing the C-terminal phenylalanine with a non-aromatic homologue (3-Cyclohexyl-L-alanine) led to a dramatic increase in peptide half-life in human plasma. While direct quantitative comparison for homophenylalanine in the same peptide is not available in the cited sources, the principle of using homologous or sterically modified non-natural amino acids to block cleavage sites is a well-established method for enhancing metabolic stability.

Evidence DimensionMetabolic Half-Life Enhancement
Target Compound DataIncorporation of non-natural amino acids like homophenylalanine is a strategy to enhance proteolytic stability.
Comparator Or BaselinePeptides with natural L-phenylalanine at cleavage sites are more susceptible to rapid degradation by proteases.
Quantified DifferenceA linear peptide showed a half-life of <2.5 min, while macrocyclization (another stability-enhancing strategy) improved it to ~8 min. A further modification with a D-amino acid increased it to ~60 min.
ConditionsIn vitro metabolic stability assay using human and mouse liver microsomes.

For developing peptide-based therapeutics, extending the in-vivo half-life is critical; using this compound instead of Boc-L-phenylalanine is a rational design choice to improve pharmacokinetic properties.

Boc vs. Fmoc for difficult sequences
Head-to-head
Boc-technique vs Fmoc-technique
Reported as advantageous for β-sheet forming peptides (Schnölzer et al. 1992)
May reduce synthesis failure risk for aggregation-prone sequences
Study used in situ neutralization; performance may vary per sequence

Structural Impact: Inducing Specific Peptide Conformations

The increased conformational flexibility of the homophenylalanine side chain, due to the extra CH2 group, allows it to influence the peptide backbone structure differently than phenylalanine. The incorporation of conformationally restricted or non-natural amino acids is a primary method for stabilizing specific secondary structures like helices or turns, or for creating defined structural motifs. For instance, studies on cyclic peptides have shown that modifying the phenylalanine side chain (e.g., by adding electronic substituents) directly influences the conformational equilibrium of the entire peptide backbone, modulating CH-π interactions and the entropic component of folding. While phenylalanine's rigid benzyl group promotes specific π-π stacking interactions, homophenylalanine's more flexible side chain provides a different tool for peptide designers to fine-tune local and global peptide conformation.

Evidence DimensionConformational Control
Target Compound DataProvides an additional rotational bond in the side chain, offering different steric and conformational possibilities compared to phenylalanine.
Comparator Or BaselineL-phenylalanine has a more rigid side chain, whose interactions (e.g., π-π stacking, CH-π) are well-defined but less flexible.
Quantified DifferenceNot directly quantified in the search results, but the effect is a change in the accessible conformational space and resulting peptide backbone structure.
ConditionsPeptide structure in solution.

This compound should be selected over Boc-L-phenylalanine when the goal is to explore novel peptide conformations or to disrupt or modify existing structures stabilized by phenylalanine.

Enantiomeric excess
Class-level
≥98% ee (L-isomer)
Ensures correct stereochemistry for chiral synthesis
Supplier specification; verify batch certificate
Chemical purity
Supplier data
≥98.0% (HPLC/TLC)
Supports lot-to-lot reproducibility in industrial synthesis
Request current batch certificate for detailed purity profile

Development of Metabolically Stable Peptide Therapeutics

As a direct precursor for peptides with enhanced resistance to proteolytic degradation, this compound is the right choice for projects aimed at improving the pharmacokinetic profile of peptide drug candidates. Its use is preferable to L-phenylalanine when targeting cleavage sites to extend in-vivo half-life.

Synthesis of Conformationally Defined Peptidomimetics

This building block is indicated for the synthesis of peptides where specific, non-natural backbone conformations are desired. The altered steric profile of the homophenylalanine side chain compared to phenylalanine allows for the creation of unique secondary structures, making it a key component in rational peptide design and structural biology studies.

Precursor for Proteasome Inhibitors and Bioactive Peptides

Boc-L-homophenylalanine is used in the synthesis of complex bioactive molecules, including peptidyl proteasome inhibitors. In these applications, the specific length and hydrophobicity of the homophenylalanine side chain are critical for achieving high binding affinity and selectivity for the target enzyme, a requirement that cannot be met by direct substitution with phenylalanine.

Application Fit Matrix

Application
Selection Property
Validation Focus
Proteasome inhibitor intermediate synthesis
Boc-protected L-homophenylalanine core
Chiral purity and batch consistency
Boc-SPPS for difficult sequences
Boc-chemistry compatible building block
Aggregation-prone sequence synthesis performance
ACE inhibitor intermediate synthesis
L-enantiomer with verified ee
Stereochemical fidelity in multi-step synthesis
Peptide SAR & engineering studies
Extended methylene bridge vs standard Phe
Hydrophobic and steric effect validation

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

279.14705815 Da

Monoisotopic Mass

279.14705815 Da

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-L-homophenylalanine

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